molecular formula C9H12BrNO B1148881 3-Bromo-4-isobutoxyaniline CAS No. 1247349-99-0

3-Bromo-4-isobutoxyaniline

Cat. No. B1148881
CAS RN: 1247349-99-0
M. Wt: 230.10168
InChI Key:
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Description

Synthesis Analysis

  • The Suzuki cross-coupling reaction has been utilized for synthesizing bromoaniline derivatives, a process applicable to compounds like 3-Bromo-4-isobutoxyaniline. This involves reactions under specific conditions, often yielding significant results in the context of non-linear optical properties and molecular structures (Rizwan et al., 2021).

Molecular Structure Analysis

  • Density Functional Theory (DFT) studies provide insights into the structural characteristics of bromoaniline analogs. These studies can include analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MESP), which are crucial for understanding the molecular structure of compounds like 3-Bromo-4-isobutoxyaniline (Rizwan et al., 2021).

Chemical Reactions and Properties

  • Reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and index of nucleophilicity are calculated for bromoaniline derivatives. These parameters are essential in understanding the chemical reactions and properties of compounds like 3-Bromo-4-isobutoxyaniline (Rizwan et al., 2021).

Physical Properties Analysis

  • X-ray diffraction and spectroscopic techniques are often employed to analyze the physical properties of bromoaniline compounds. These methods can provide detailed information on the crystalline structure and physical attributes of compounds like 3-Bromo-4-isobutoxyaniline (Abosadiya et al., 2015).

Scientific Research Applications

Crystal Structure Analysis

3-Bromo-4-isobutoxyaniline, like its structural counterparts, plays a crucial role in the study of crystal structures. For example, 4-(4′-Iodo)phenoxyaniline, which is isostructural to the bromo, chloro, and ethynyl derivatives, provides insights into isomorphism in crystallography (Dey & Desiraju, 2004).

Synthesis of Dyes and Chemicals

Compounds like 4-bromo-3-methylanisole, which are structurally related to 3-Bromo-4-isobutoxyaniline, are used in synthesizing important dyes and chemicals. For instance, they play a role in producing black fluorane dye, essential in manufacturing thermal papers (Xie, Wang, Deng, & Luo, 2020).

Biocatalysis

In biocatalysis, derivatives of bromoanilines like (S)-4-bromo-3-hydroxybutyrate are produced through enzymatic processes. These compounds serve as intermediates in the synthesis of statin compounds, which are important in pharmaceutical applications (Asako, Shimizu, & Itoh, 2009).

Photovoltaic Device Manufacturing

Bromoanisoles, closely related to 3-Bromo-4-isobutoxyaniline, are used in organic photovoltaic devices. They control phase separation and phase purity, improving the performance of these devices (Liu, Huettner, Rong, Sommer, & Friend, 2012).

Synthesis of Antimicrobial Agents

Derivatives of bromoanilines are synthesized and evaluated as potential antimicrobial agents. For example, substituted phenyl azetidines show promise in this field (Doraswamy & Ramana, 2013).

Cancer Research

Some bromoaniline derivatives, such as spiro-isoxazolines, have been studied for their antiproliferative activity against cancer cells. These studies contribute to the development of new anti-cancer drugs (Das et al., 2015).

properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKULKPCOFGZRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-isobutoxyaniline

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